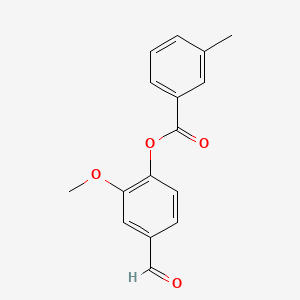

4-Formyl-2-methoxyphenyl 3-methylbenzoate

CAS No.: 321725-87-5

Cat. No.: VC2141725

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321725-87-5 |

|---|---|

| Molecular Formula | C16H14O4 |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | (4-formyl-2-methoxyphenyl) 3-methylbenzoate |

| Standard InChI | InChI=1S/C16H14O4/c1-11-4-3-5-13(8-11)16(18)20-14-7-6-12(10-17)9-15(14)19-2/h3-10H,1-2H3 |

| Standard InChI Key | SDLISEHSQWOELD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC |

Introduction

Chemical Identity and Structure

4-Formyl-2-methoxyphenyl 3-methylbenzoate is characterized by its specific molecular composition and structural arrangement. The compound features a formyl group (–CHO) attached to a methoxy-substituted phenyl ring, which is further connected to a methylbenzoate moiety . This structural arrangement provides the compound with its distinctive chemical behavior and reactivity patterns.

Fundamental Properties

The compound is identified by the following key properties:

| Property | Value |

|---|---|

| Chemical Formula | C16H14O4 |

| Molecular Weight | 270.28 g/mol |

| CAS Registry Number | 321725-87-5 |

| Appearance | Crystalline solid (typical for this class of compounds) |

| Functional Groups | Formyl, methoxy, ester linkage |

The molecular structure consists of two aromatic rings: one containing a formyl group and a methoxy substituent, and the other featuring a methyl group at the meta position. These rings are connected through an ester linkage, creating a compound with multiple reactive sites that contribute to its versatility in chemical reactions and applications.

Structural Characteristics

Physical Properties and Spectroscopic Data

The physical properties of 4-Formyl-2-methoxyphenyl 3-methylbenzoate significantly influence its handling, storage, and application in research settings. These properties can be determined through various analytical techniques commonly employed in organic chemistry.

Physical State and Solubility

As a typical aromatic ester compound, 4-Formyl-2-methoxyphenyl 3-methylbenzoate is expected to exist as a crystalline solid at room temperature. The presence of both polar functional groups (formyl, methoxy, and ester) and nonpolar aromatic regions gives this compound a unique solubility profile, making it soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate, while having limited solubility in water.

Spectroscopic Characteristics

Spectroscopic analysis of this compound would reveal distinctive patterns that aid in its identification and structural confirmation:

| Spectroscopic Method | Expected Key Features |

|---|---|

| IR Spectroscopy | Strong carbonyl absorption bands (ester ~1720 cm⁻¹, aldehyde ~1700 cm⁻¹), C-O stretching (~1200-1250 cm⁻¹) |

| ¹H NMR | Distinctive aldehyde proton signal (~9.8-10.0 ppm), methoxy group signal (~3.8-4.0 ppm), aromatic protons (6.8-8.0 ppm), methyl group (~2.4 ppm) |

| ¹³C NMR | Carbonyl carbon signals (aldehyde ~190 ppm, ester ~165 ppm), aromatic carbons (110-155 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 270, fragmentation patterns involving loss of formyl and methoxy groups |

These spectroscopic properties provide crucial information for confirming the identity and purity of the compound in research settings.

Applications in Scientific Research

4-Formyl-2-methoxyphenyl 3-methylbenzoate has demonstrated utility in various scientific domains, particularly in proteomics and biochemical research.

Biochemical Applications

In biochemical research, this compound serves as a valuable tool for studying protein interactions and modifications . The formyl group can potentially react with amino groups in proteins, making it useful for protein labeling and cross-linking studies. Additionally, the compound's structure allows it to interact with specific protein domains, providing insights into protein function and structure.

Material Science Applications

In materials science, compounds with similar structures to 4-Formyl-2-methoxyphenyl 3-methylbenzoate have been used in the development of polymers and as intermediates in organic synthesis. The formyl and methoxy functional groups provide reactive sites that can be utilized in polymer chemistry, potentially leading to materials with unique properties.

Comparative Analysis with Structurally Similar Compounds

To better understand the unique properties of 4-Formyl-2-methoxyphenyl 3-methylbenzoate, it is valuable to compare it with structurally related compounds.

Structural Analogs Comparison

The following table compares 4-Formyl-2-methoxyphenyl 3-methylbenzoate with several structurally related compounds:

| Compound | Structural Differences | Functional Implications |

|---|---|---|

| 4-Formyl-2-methoxyphenyl 4-methylbenzoate | Position of methyl group (para vs. meta) | Altered electronic distribution and reactivity |

| 4-Formyl-2-methoxyphenyl benzoate | Absence of methyl group on benzoate moiety | Reduced steric effects, different reactivity profile |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Free hydroxyl group instead of ester linkage | Greater hydrogen bonding capability, different solubility profile |

| Methyl 4-formylbenzoate | Different core structure | Significantly different chemical properties and applications |

These structural differences result in varying chemical behaviors, which can be exploited for specific applications in research and development.

Reactivity Patterns

The reactivity patterns of 4-Formyl-2-methoxyphenyl 3-methylbenzoate are influenced by its unique combination of functional groups:

-

The formyl group demonstrates high reactivity toward nucleophiles, making it suitable for condensation reactions

-

The methoxy group provides electron density to the aromatic ring, influencing the reactivity of other functional groups

-

The ester linkage offers possibilities for hydrolysis or transesterification reactions

-

The methyl group on the benzoate portion can participate in oxidation reactions or serve as a site for further functionalization

These reactivity patterns distinguish 4-Formyl-2-methoxyphenyl 3-methylbenzoate from its structural analogs and contribute to its specific applications in various fields.

Analytical Methods for Identification and Quantification

The identification and quantification of 4-Formyl-2-methoxyphenyl 3-methylbenzoate in research settings require sophisticated analytical techniques that can accurately determine its presence and concentration.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents one of the most effective methods for analyzing this compound. Typical HPLC conditions might include:

| Parameter | Typical Conditions |

|---|---|

| Column | C18 reverse-phase (150 × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile/water gradient (50:50 to 80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at 254 nm (for aromatic and carbonyl chromophores) |

| Retention Time | Dependent on specific conditions, typically 5-10 minutes |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) may also be employed, particularly for samples requiring high sensitivity or when dealing with complex matrices.

Structural Confirmation Techniques

Confirmation of the compound's structure typically involves multiple complementary techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis

-

Infrared (IR) spectroscopy for functional group identification

-

Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

-

X-ray crystallography for definitive three-dimensional structural determination

These analytical methods collectively provide comprehensive characterization of 4-Formyl-2-methoxyphenyl 3-methylbenzoate in research settings.

Future Research Directions

The unique structure and properties of 4-Formyl-2-methoxyphenyl 3-methylbenzoate suggest several promising avenues for future research and development.

Synthetic Modifications

Future research could focus on:

-

Development of more efficient synthetic routes with higher yields and fewer steps

-

Exploration of green chemistry approaches to synthesize this compound using environmentally friendly reagents and conditions

-

Creation of structural derivatives with enhanced properties for specific applications

Application Development

Potential applications that warrant further investigation include:

-

Utilization in cross-linking studies for protein research

-

Development of novel polymeric materials with specialized properties

-

Exploration of potential biological activities for pharmaceutical applications

-

Application in sensor technology, leveraging the compound's functional groups for detecting specific analytes

These research directions could significantly expand the utility of 4-Formyl-2-methoxyphenyl 3-methylbenzoate in scientific and industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume